CFG920
CAS No.: 1260006-20-9
Cat. No.: VC0548881
Molecular Formula: C14H13ClN4O
Molecular Weight: 288.73 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260006-20-9 |
---|---|
Molecular Formula | C14H13ClN4O |
Molecular Weight | 288.73 g/mol |
IUPAC Name | 1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
Standard InChI | InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |
Standard InChI Key | ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
Canonical SMILES | CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties of CFG920
Structural Characterization
CFG920, systematically named 1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone, is a small molecule weighing 288.74 g/mol . Its planar imidazolidinone core links two pyridine rings: a 2-chloro-4-pyridinyl group and a 4-methyl-3-pyridinyl moiety (Figure 1). X-ray crystallography reveals that the chloro-pyridine group occupies CYP17A1’s hydrophobic active site, while the methyl-pyridine interacts with heme-coordinating residues .
Table 1: Key Chemical Properties of CFG920
Property | Value | Source |
---|---|---|
Molecular Formula | ||
CAS Number | 1260006-20-9 | |
Molecular Weight | 288.74 g/mol | |
Solubility | DMSO: ≥30 mM; Water: <1 mg/mL | |
Storage Conditions | -20°C (powder); -80°C (solution) |
Mechanism of Action
CFG920 inhibits CYP17A1, a cytochrome P450 enzyme pivotal in androgen biosynthesis. CYP17A1 catalyzes two sequential reactions:
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17α-Hydroxylation: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone.
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17,20-Lyase Activity: Cleaves C17–C20 bonds to produce dehydroepiandrosterone (DHEA) and androstenedione, precursors to testosterone and dihydrotestosterone (DHT) .
By binding competitively to CYP17A1’s heme iron via its pyridine nitrogen, CFG920 blocks both activities, reducing systemic and intratumoral androgen levels . Unlike abiraterone (which requires co-administration with prednisone to counter mineralocorticoid excess), CFG920’s selectivity minimizes off-target effects on CYP21A2 and CYP11B1, as evidenced by >100-fold selectivity in enzymatic assays .
Preclinical Development and Efficacy
In Vitro Profiling
In recombinant CYP17A1 assays, CFG920 demonstrated an IC of 12 nM for lyase inhibition, outperforming ketoconazole (IC = 140 nM) but trailing seviteronel (IC = 2 nM) . Kinetic studies revealed mixed-type inhibition, with a of 8.3 nM, suggesting high-affinity binding independent of substrate concentration .
Clinical Trial Landscape
Phase I Study (NCT04060394)
This dose-escalation trial enrolled 31 abiraterone-naïve or -resistant CRPC patients. Key outcomes included:
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Safety: No dose-limiting toxicities up to 600 mg/day. Common AEs were Grade 1–2 fatigue (23%) and hypertension (11%) .
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Pharmacokinetics: Median = 2.5 h; = 1.2 µM at 400 mg; half-life = 14 h .
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Efficacy: 45% PSA50 response in abiraterone-naïve patients vs. 12% in resistant cases .
Comparative Analysis with Existing CYP17A1 Inhibitors
Table 2: CFG920 vs. Abiraterone and Ketoconazole
Parameter | CFG920 | Abiraterone | Ketoconazole |
---|---|---|---|
Class | Non-steroidal | Steroidal | Azole antifungal |
CYP17A1 IC | 12 nM | 3 nM | 140 nM |
Selectivity | >100x vs CYP3A4 | 10x vs CYP3A4 | 1x vs CYP3A4 |
Administration | Oral | Oral (with prednisone) | Oral/IV |
Resistance Mechanism | None reported | CYP17A1 upregulation | Hepatic metabolism |
Hypertension Risk | Low | High (mineralocorticoid excess) | Moderate |
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